molecular formula C17H13ClFN3O3 B193446 4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate CAS No. 788136-89-0

4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate

Cat. No. B193446
M. Wt: 361.8 g/mol
InChI Key: ANGPUOTYQQFHKN-UHFFFAOYSA-N
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Description

The compound “4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains a quinazoline core, which is a bicyclic compound containing two nitrogen atoms in a six-membered ring fused to a benzene ring. This core is substituted at the 4-position with an amino group linked to a 3-chloro-4-fluorophenyl group, and at the 6-position with an acetate group .

Scientific Research Applications

Synthesis and Structure Analysis

  • A study focused on the synthesis and crystal structure of a related compound, demonstrating its potential as an effective inhibitor for lung cancer cell proliferation. This highlights the compound's relevance in oncology research (Cai et al., 2019).

Antitumor Activities

  • Research on novel diazole 4-aminoquinazoline derivatives, including a compound similar to 4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate, has shown significant inhibitory activities against cancer cell lines. This indicates its potential utility in developing new cancer treatments (Wen-j, 2015).

Radiosynthesis for PET Imaging

  • A compound structurally related to 4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate was synthesized for use in PET imaging, suggesting its applicability in diagnostic imaging, particularly for EGFR, HER2, and HER3 signaling in cancer (Wang, Gao, & Zheng, 2014).

Novel Antibacterial Applications

  • A study on fluoroquinolones, including compounds similar to the target compound, demonstrated potent antibacterial activities, indicating its potential use in developing new antibiotics (Kuramoto et al., 2003).

PET Imaging Agents for Tumor Detection

  • Novel F-18 labeled 4-aminoquinazoline derivatives, closely related to the target compound, were synthesized and evaluated, indicating their potential as PET imaging agents for tumor detection (Chen et al., 2012).

Additional Antitumor Synthesis Studies

  • Further studies on novel 4-aminoquinazoline derivatives suggest their significant activities against cancer cell proliferation, underscoring the compound's importance in cancer research (Li, 2015).

properties

IUPAC Name

[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFN3O3/c1-9(23)25-16-6-11-14(7-15(16)24-2)20-8-21-17(11)22-10-3-4-13(19)12(18)5-10/h3-8H,1-2H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANGPUOTYQQFHKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40610743
Record name 4-(3-Chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate

CAS RN

788136-89-0
Record name 4-(3-Chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A suspension of 4-chloro-7-methoxyquinazolin-6-yl acetate (2.52 g), 3-chloro-4-fluoroaniline (1.49 g) and isopropanol (60 mL) was stirred at 88° C. for 5 h. The reaction mixture was cooled to room temperature, filtered to afford the desired compound as a solid (2.51 g, 81.00%).
Quantity
2.52 g
Type
reactant
Reaction Step One
Quantity
1.49 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
RE Carnie - 2019 - wiredspace.wits.ac.za
Lung cancer is the second most common form of cancer, accounting for approximately 13% of all new cancer cases. Of these cancers about 85% are non-small cell lung carcinoma (…
Number of citations: 2 wiredspace.wits.ac.za
JK Fang, Z Xu, Y Zhang, W Zhang, B Liu… - Anti-Cancer Agents …, 2016 - ingentaconnect.com
The binding mode analysis of Gefitinib revealed that 6-propylmorpholino group (sidechain) shows no interactions due to its weak electron density. In order to modify the electron density …
Number of citations: 1 www.ingentaconnect.com
J Fleming - 2019 - researchspace.auckland.ac.nz
Cancer is one of the largest causes of mortality worldwide and is the leading cause of death in New Zealand. Hypoxia is a feature of all cancer types and is defined as a state of reduced …
Number of citations: 0 researchspace.auckland.ac.nz
P Knesl, D Röseling, U Jordis - Molecules, 2006 - mdpi.com
The synthesis of three substituted 6,7-dihydroxy-4-quinazolineamines: tandutinib (1), erlotinib (2) and gefitinib (3) in improved yields is reported. The intermediates were characterized …
Number of citations: 95 www.mdpi.com
VJ Davisson, A Pedley, Q Chen, M Bartolowits, R Fatig… - 2011 - apps.dtic.mil
PCNA, an essential protein in the DNA synthesis and repair, was shown to be phosphorylated at Y2111 by a nuclear kinase. A consequence of this post-transitional modification has …
Number of citations: 2 apps.dtic.mil

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